molecular formula C15H10F3N3O2 B5824641 (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione

(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione

Cat. No.: B5824641
M. Wt: 321.25 g/mol
InChI Key: LQQADHZDCVFYDU-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring This pyrrole ring is linked to an imidazolidine-2,4-dione moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Imidazolidine-2,4-dione Moiety: This can be achieved by reacting urea with a suitable diketone.

    Coupling Reactions: The final step involves coupling the pyrrole derivative with the imidazolidine-2,4-dione moiety using a methylene bridge, often facilitated by a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole N-oxides.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione moiety, potentially converting it to imidazolidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazolidine-2,4-dione moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione: The parent compound.

    (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2-thione: Similar structure but with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.

    (5E)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2-one: Similar structure but with one oxygen atom in the imidazolidine ring.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

IUPAC Name

(5E)-5-[[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)9-3-1-4-10(7-9)21-6-2-5-11(21)8-12-13(22)20-14(23)19-12/h1-8H,(H2,19,20,22,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQADHZDCVFYDU-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=C/3\C(=O)NC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.